N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline
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Overview
Description
N-(2,3-dihydroinden-1-ylideneamino)-2-nitroaniline is a member of indanes.
Scientific Research Applications
Aerobic Mineralization and Microbial Remediation
Research has indicated that certain bacteria, like Variovorax strain VC1, can effectively degrade nitroguanidine (NQ), a compound related to nitroanilines. This process involves converting NQ into less harmful substances like ammonia, nitrous oxide, and carbon dioxide, demonstrating potential for microbial remediation of similar nitro compounds in soil (Perreault et al., 2012).
Catalytic Reduction in Environmental Applications
2-nitroaniline, a compound structurally related to the query compound, can be catalytically reduced to less toxic products. This process often involves using various catalytic systems, including silica-supported gold nanoparticles, suggesting potential environmental applications for the detoxification of similar nitro compounds (Naseem et al., 2017).
Insights into Molecular Structures and Electronic Spectra
Studies on the electronic structures and molecular conformations of N-benzylideneanilines and their derivatives, including nitro derivatives, have been conducted using techniques like photoelectron spectroscopy. These studies provide valuable insights into the molecular behavior of such compounds, which can be crucial for various scientific applications (Akaba et al., 1980).
Wastewater Treatment
Research has also explored the use of membrane-aerated biofilm reactors for treating wastewater containing nitroaniline compounds. These studies show potential in simultaneously removing nitroaniline and nitrogen from wastewater, which could be extended to similar compounds for industrial applications (Mei et al., 2020).
Enzymatic Degradation and Drug Delivery Systems
The enzymatic degradation of nitroaniline derivatives has been explored in the context of drug delivery systems. This includes the design of oligopeptide side-chains in copolymers to promote degradation by lysosomal enzymes, suggesting applications in targeted therapeutic delivery (Duncan et al., 1983).
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-8-4-3-7-14(15)17-16-13-10-9-11-5-1-2-6-12(11)13/h1-8,17H,9-10H2/b16-13+ |
InChI Key |
YHFOOEZWVLLHPT-DTQAZKPQSA-N |
Isomeric SMILES |
C1C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C3=CC=CC=C31 |
SMILES |
C1CC(=NNC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=NNC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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